1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea
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Overview
Description
1-(2,1,3-benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea is a member of morpholines.
Scientific Research Applications
Metabolism and Disposition Studies
- Orexin Receptor Antagonists : The compound SB-649868, which has a structural similarity to 1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea, was studied for its metabolism and disposition in humans. It's an orexin 1 and 2 receptor antagonist developed for insomnia treatment. The study provided insights into the metabolism pathways and the metabolites formed, offering valuable information for drug metabolism research and the potential therapeutic applications of similar compounds (Renzulli et al., 2011).
Clinical Trials and Pharmacokinetics 2. Phase I Clinical Trial : A phase I clinical trial of a structurally similar compound, CGP 15720A, highlighted the importance of studying pharmacokinetics and toxicity in drug development. The compound's safety profile and pharmacokinetics parameters such as half-life and renal clearance provide a basis for understanding similar compounds' behavior in the human body (Creaven et al., 2004).
Physiological Effects and Mechanisms of Action 3. Impact on Urea Cycle Disorders : Research on sodium phenylbutyrate, a compound related to urea cycle disorders, sheds light on the metabolic pathways and therapeutic mechanisms relevant to similar compounds. Understanding how these compounds interact with metabolic pathways can inform the development of treatments for related disorders (Scaglia et al., 2004).
- Treatment Efficacy in Urea-Cycle Disorders : The long-term efficacy of sodium phenylbutyrate treatment in patients with ornithine transcarbamylase deficiency provides insights into the therapeutic potential of similar compounds. This study highlights the importance of long-term safety and effectiveness in managing metabolic disorders (Burlina et al., 2001).
Properties
Molecular Formula |
C17H17N5O2S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-3-(4-morpholin-4-ylphenyl)urea |
InChI |
InChI=1S/C17H17N5O2S/c23-17(19-13-3-6-15-16(11-13)21-25-20-15)18-12-1-4-14(5-2-12)22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H2,18,19,23) |
InChI Key |
ZFVDICDYBGIHLQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=CC4=NSN=C4C=C3 |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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